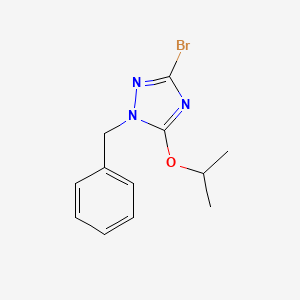
1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole
Descripción general
Descripción
1-Benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a benzyl group, a bromine atom, and an isopropoxy group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Aplicaciones Científicas De Investigación
1-Benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Coordination Chemistry: The compound can act as a ligand for transition metals, forming coordination complexes with unique properties.
Catalysis: It serves as a catalyst in various organic reactions, such as esterification and acylation.
Mecanismo De Acción
While the specific mechanism of action for “1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole” is not mentioned in the available literature, 1,2,4-triazole derivatives are known to exhibit a range of biological activities. They have demonstrated anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities .
Métodos De Preparación
The synthesis of 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.
Isopropoxylation: The isopropoxy group can be introduced via nucleophilic substitution reactions using isopropyl alcohol and a suitable leaving group.
Benzylation: The benzyl group is typically introduced through alkylation reactions using benzyl halides.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-Benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the triazole ring or the substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
1-Benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole can be compared with other triazole derivatives, such as:
1-Benzyl-3-bromo-1H-1,2,4-triazole: Lacks the isopropoxy group, which may affect its biological activity and chemical reactivity.
1-Benzyl-5-isopropoxy-1H-1,2,4-triazole: Lacks the bromine atom, which may influence its ability to undergo substitution reactions.
3-Bromo-1H-1,2,4-triazole: Lacks both the benzyl and isopropoxy groups, resulting in different chemical and biological properties.
Propiedades
IUPAC Name |
1-benzyl-3-bromo-5-propan-2-yloxy-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O/c1-9(2)17-12-14-11(13)15-16(12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUXSOKQSXGTOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=NN1CC2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901175867 | |
| Record name | 1H-1,2,4-Triazole, 3-bromo-5-(1-methylethoxy)-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901175867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415719-55-9 | |
| Record name | 1H-1,2,4-Triazole, 3-bromo-5-(1-methylethoxy)-1-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole, 3-bromo-5-(1-methylethoxy)-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901175867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




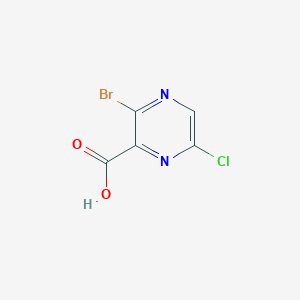

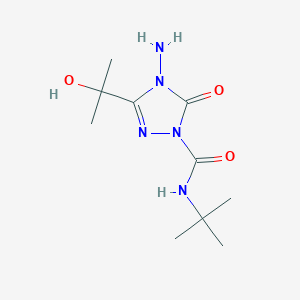
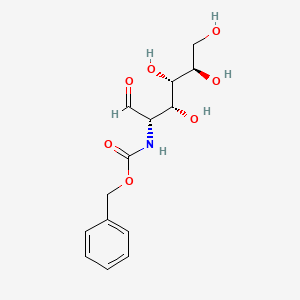
![(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid](/img/structure/B1375981.png)
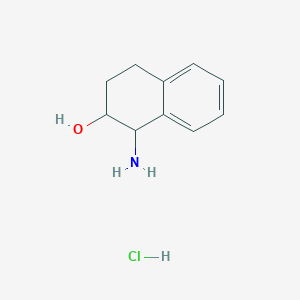
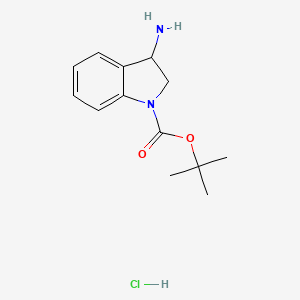
![1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine](/img/structure/B1375984.png)
![1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B1375985.png)

![4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide](/img/structure/B1375987.png)
![5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1375988.png)
